Cas no 4670-17-1 (1,3-Isobenzofurandione,4,6-dimethoxy-)

1,3-Isobenzofurandione,4,6-dimethoxy- structure
4670-17-1 structure
Product Name:1,3-Isobenzofurandione,4,6-dimethoxy-
CAS No:4670-17-1
MF:C10H8O5
MW:208.167523384094
MDL:MFCD03273540
CID:324623
PubChem ID:3540559
Update Time:2025-04-19

1,3-Isobenzofurandione,4,6-dimethoxy- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Isobenzofurandione,4,6-dimethoxy-
    • 4,6-Dimethoxy-2-benzofuran-1,3-dione
    • 3,5-dimethoxy-phthalic acid anhydride
    • 3,5-dimethoxyphthalic anhydride
    • 3,5-Dimethoxy-phthalic anhydride
    • 3,5-Dimethoxyphthalsaeureanhydrid
    • 3,5-Dimethoxy-phthalsaeureanhydrid
    • 3,5-Dimethoxy-phthalsaeure-anhydrid
    • AC1MSV38
    • AG-F-59978
    • CTK4I9527
    • KB-179666
    • Phthalicanhydride, 3,5-dimethoxy- (6CI,7CI,8CI)
    • 4,6-Dimethoxy-1,3-isobenzofurandione
    • 4,6-dimethoxyisobenzofuran-1,3-dione
    • AKOS000276893
    • 4,6-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione
    • 4670-17-1
    • SCHEMBL21526732
    • C15828
    • DTXSID40393463
    • MDL: MFCD03273540
    • Inchi: 1S/C10H8O5/c1-13-5-3-6-8(7(4-5)14-2)10(12)15-9(6)11/h3-4H,1-2H3
    • InChI Key: DTTDGMKWTYRLSM-UHFFFAOYSA-N
    • SMILES: O1C(C2C=C(C=C(C=2C1=O)OC)OC)=O

Computed Properties

  • Exact Mass: 208.03714
  • Monoisotopic Mass: 208.037
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 61.8Ų

Experimental Properties

  • Density: 1.382
  • Boiling Point: 403.9°C at 760 mmHg
  • Flash Point: 184.9°C
  • Refractive Index: 1.564
  • PSA: 61.83

1,3-Isobenzofurandione,4,6-dimethoxy- Pricemore >>

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